![molecular formula C12H18FN B13272432 (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18FN It is a derivative of butanamine, where the butan-2-yl group is substituted with a 1-(2-fluorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine typically involves the reaction of butan-2-amine with 1-(2-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature to elevated temperatures.
Substitution: Halogenated compounds, nucleophiles such as amines or alcohols, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: New carbon-nitrogen bonded compounds.
Scientific Research Applications
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine
- (Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine
- N-Ethyl-1-(4-fluorophenyl)butan-2-amine
Uniqueness
(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3 |
InChI Key |
BGMWTBZPONRDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


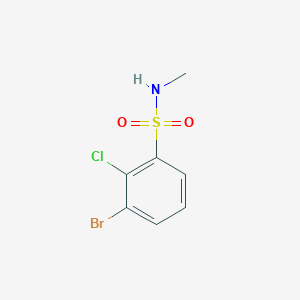

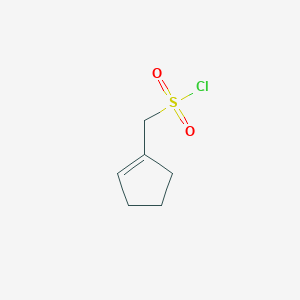
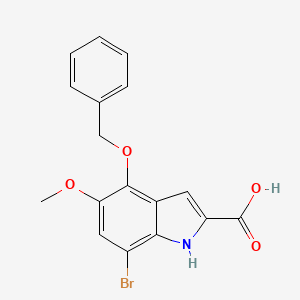
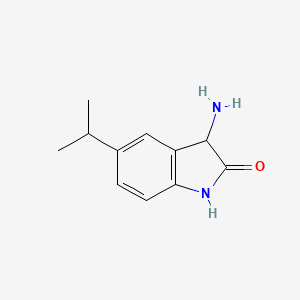
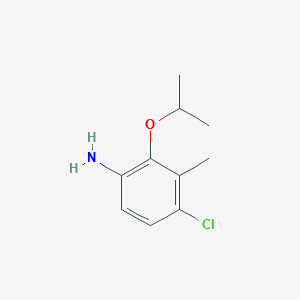

![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)

![3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
![2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13272417.png)
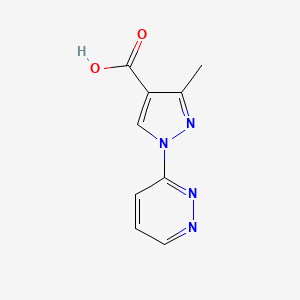
![6-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13272431.png)
![(Heptan-3-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13272447.png)
